molecular formula C21H31N3O5S B2657399 N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 898450-42-5

N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2657399
CAS No.: 898450-42-5
M. Wt: 437.56
InChI Key: OIMMMHOBHQVJNK-UHFFFAOYSA-N
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Description

N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an oxolane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The oxolane moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.

Scientific Research Applications

N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(2-methylphenyl)methyl]ethanediamide
  • methyl N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}carbamate

Uniqueness

N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the oxolane moiety, which may impart distinct chemical and biological properties compared to similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h7-10,17-18H,2-6,11-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMMMHOBHQVJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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